molecular formula C18H17FN2O3S2 B2947018 4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 897501-83-6

4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2947018
CAS RN: 897501-83-6
M. Wt: 392.46
InChI Key: MDCXCFMEOBVHCG-ZZEZOPTASA-N
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Description

The compound 4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide, also known as FPB, is a molecule that has been widely studied for its potential applications in various fields of research and industry. It has a molecular formula of C18H17FN2O3S2 and a molecular weight of 392.46 .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide consists of 18 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo protodeboronation, a process that involves the removal of a boron atom from a molecule .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of fluorobenzamides, including compounds similar to 4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide, as antimicrobial agents. For instance, Desai, Rajpara, and Joshi (2013) synthesized fluorine-containing 5-arylidene derivatives, including a benzothiazole moiety, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Another avenue of research has explored the anticancer potential of fluorine-substituted compounds. Ö. Yılmaz et al. (2015) synthesized a series of indapamide derivatives, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, showing pro-apoptotic activity against melanoma cell lines. Specifically, one derivative exhibited significant growth inhibition, highlighting the promise of such fluorine-substituted compounds in anticancer research (Yılmaz et al., 2015).

Fluorogenic and Fluorescent Labeling

Compounds containing fluorosulfonyl groups, akin to the structure of 4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide, have been developed for use as fluorogenic and fluorescent labeling reagents. Uchiyama et al. (2001) reviewed a series of fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton, emphasizing their reactivity, fluorescence characteristics, and sensitivity. Such reagents, including those containing fluorosulfonyl groups, are vital for analytical applications in biochemistry and medical diagnostics (Uchiyama et al., 2001).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

The compound likely interacts with its targets (such as COX enzymes) to inhibit their activity. This inhibition can prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway. By inhibiting COX enzymes, it can prevent the formation of prostaglandins, which are key mediators of inflammation . This can lead to a reduction in inflammation and associated symptoms.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation. This can result in relief from symptoms associated with inflammatory conditions .

properties

IUPAC Name

4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-3-10-21-15-9-8-14(26(2,23)24)11-16(15)25-18(21)20-17(22)12-4-6-13(19)7-5-12/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXCFMEOBVHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide

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